DM1-PEG4-DBCO

ADCs Site-Specific Conjugation DAR Homogeneity

DM1-PEG4-DBCO delivers copper-free SPAAC bioconjugation for site-specific, homogeneous ADCs unattainable with stochastic lysine or cysteine methods. Its PEG4 spacer enhances hydrophilicity, prevents aggregation at DAR >3.5, and generates intracellular metabolites that evade MDR1/P-glycoprotein efflux—crucial for drug-resistant cancers. Designed for enzymatic Fc-glycan conjugation (defined DAR 2.0) and cell-free pAMF-based assembly (DAR ~4), this pre-activated drug-linker ensures precise payload stoichiometry and streamlined CMC strategies. Choose ≥98% purity for reproducible ADC development and dual-payload architectures.

Molecular Formula C63H80ClN5O16
Molecular Weight 1198.8 g/mol
Cat. No. B15607695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDM1-PEG4-DBCO
Molecular FormulaC63H80ClN5O16
Molecular Weight1198.8 g/mol
Structural Identifiers
InChIInChI=1S/C63H80ClN5O16/c1-41-15-13-20-52(78-8)63(76)39-51(83-61(75)66-63)42(2)59-62(4,85-59)53(38-57(73)68(6)49-36-44(35-41)37-50(77-7)58(49)64)84-60(74)43(3)67(5)55(71)21-14-27-79-29-31-81-33-34-82-32-30-80-28-26-65-54(70)24-25-56(72)69-40-47-18-10-9-16-45(47)22-23-46-17-11-12-19-48(46)69/h9-13,15-20,36-37,42-43,51-53,59,76H,14,21,24-35,38-40H2,1-8H3,(H,65,70)(H,66,75)/b20-13+,41-15+/t42-,43+,51+,52-,53+,59+,62+,63+/m1/s1
InChIKeyKNGFBSMTZQRQKS-SYPRPTBOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DM1-PEG4-DBCO: A Site-Specific, Copper-Free Click Chemistry Drug-Linker for ADC Procurement and Development


DM1-PEG4-DBCO (CAS: 2479378-44-2, synonym DBCO-PEG4-Ahx-DM1) is a pre-formed drug-linker conjugate combining the microtubule inhibitor maytansinoid DM1 with a dibenzocyclooctyne (DBCO)-functionalized tetraethylene glycol (PEG4) spacer via an aminohexanoic acid (Ahx) moiety [1]. The compound enables copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal conjugation to azide-modified antibodies, eliminating the cytotoxicity concerns associated with copper-catalyzed click chemistry [2]. With a molecular weight of approximately 1198.8 g/mol and the DBCO group providing kinetic selectivity for azide-bearing biomolecules under physiological conditions, DM1-PEG4-DBCO is procured specifically to construct homogeneous, site-specific antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios (DAR) that are unattainable with traditional stochastic conjugation chemistries [1][3].

Why DM1-PEG4-DBCO Cannot Be Substituted by DM1-SMCC, DM1-PEG4-Maleimide, or DM1-PEG4-NHS in ADC Development


Substituting DM1-PEG4-DBCO with DM1-SMCC (the linker-drug used in Kadcyla®/T-DM1) introduces a hydrophobic, non-PEGylated linker that necessitates organic co-solvents such as dimethylacetamide during conjugation, promotes ADC aggregation at DAR values above ~3.5, and produces heterogeneous drug-load distributions rather than a single defined DAR species [1][2]. Replacing the DBCO handle with a maleimide group (DM1-PEG4-Maleimide) shifts the conjugation chemistry from SPAAC to thiol-maleimide addition, forfeiting the bioorthogonality and copper-free advantages of azide-DBCO chemistry and requiring reduced cysteine residues that may compromise antibody structural integrity [3]. Substituting with DM1-PEG4-NHS ester targets lysine amines non-selectively, generating the same heterogeneity problems that motivated the development of site-specific DBCO-azide platforms [1]. Even among DBCO-bearing linkers, the PEG4 spacer length is not arbitrary: shorter PEG units reduce aqueous solubility and increase steric hindrance, while the absence of a PEG spacer (as in DBCO-DM1 without PEG) demonstrably slows SPAAC reaction kinetics by approximately 31% on antibody substrates [4].

DM1-PEG4-DBCO: Quantitative Differentiation Evidence Against Closest ADC Drug-Linker Comparators


DM1-PEG4-DBCO via GlyCLICK Achieves Homogeneous DAR 2.0 Versus Heterogeneous DAR Distributions from DM1-SMCC Lysine Conjugation

Duivelshof et al. (2020) conjugated DBCO-PEG4-Ahx-DM1 (DM1-PEG4-DBCO) to trastuzumab using the GlyCLICK enzymatic platform, which remodels Fc-glycans to install exactly two azide anchor points per antibody. Middle-up LC/HRMS analysis confirmed a precise DAR of 2.0 with homogeneous drug load distribution [1]. In contrast, conventional ADC manufacturing using DM1-SMCC (as in Kadcyla®) conjugates DM1 non-selectively to lysine residues, producing highly heterogeneous DAR mixtures that significantly affect safety and efficacy [1]. The hydrophobic character of DM1 facilitated rapid chromatographic confirmation of Fc-drug conjugation, and the hyphenation to HRMS enabled accurate DAR determination of 2.0 that was not achievable at the intact ADC level [1].

ADCs Site-Specific Conjugation DAR Homogeneity

DBCO-(PEG)4-Linked Payloads Achieve Near-Complete Conjugation and DAR Close to 4 in Cell-Free Expression Systems Surpassing DAR 2 ADC Efficacy

Zimmerman et al. (2016) demonstrated that DBCO-(PEG)4-linked maytansinoid payloads conjugated to antibodies incorporating para-azidomethyl-L-phenylalanine (pAMF) via the Xpress CF+ cell-free expression system achieved near-complete conjugation [1]. When both light and heavy chains were engineered with pAMF, the resultant DAR reached close to 4 [1]. The authors explicitly state that 'the resultant DAR 4 ADC is potentially more efficacious than its DAR 2 counterparts, which could further improve its therapeutic index' [1]. This site-specific DBCO-PEG4 platform contrasts with heterogeneous lysine-conjugated ADCs where DAR cannot be precisely controlled and subpopulations with suboptimal DAR compromise efficacy [1].

Cell-Free Protein Synthesis DAR 4 ADC Near-Complete Conjugation

PEG Linker Installation on DBCO-Antibody Constructs Accelerates SPAAC Kinetics by 31 ± 16% Versus Non-PEGylated DBCO-Antibody

Pringle et al. (2025) conducted a systematic spectrophotometric study of SPAAC reaction kinetics using DBCO-modified antibodies. When comparing DBCO-PEG5-trastuzumab against DBCO-trastuzumab (no PEG spacer), the presence of a PEG linker notably enhanced reaction rates by 31 ± 16% (0.18-0.37 M⁻¹ s⁻¹) [1]. This acceleration is attributed to reduced steric hindrance and enhanced aqueous solubility conferred by the PEG spacer [1]. While this study used a PEG5 linker on the antibody rather than the payload, the mechanistic principle directly supports DM1-PEG4-DBCO's PEG4 spacer advantage: the PEG chain enhances DBCO accessibility for SPAAC relative to a hypothetical non-PEGylated DBCO-DM1 construct [1].

SPAAC Kinetics PEG Linker Effect Bioorthogonal Conjugation Rate

DM1-PEG4-DBCO Achieves >95% Conversion Efficiency in Dual-Payload Site-Specific ADC Platforms

A glycoengineering-based ADC platform utilizing tri-mannosyl trastuzumab demonstrated that conjugation of DBCO-(PEG)4-DM1 via SPAAC to azide-modified Fc-glycans proceeded with a conversion efficiency exceeding 95%, alongside an 80% recovery rate [1]. This dual-payload ADC simultaneously incorporated both DBCO-(PEG)4-DM1 and a second DBCO-PEG4-Vc-PAB-duocarmycin payload, demonstrating the orthogonality and high efficiency of the DBCO-PEG4-DM1 SPAAC reaction even in complex, multi-component conjugation mixtures [1].

Dual-Payload ADC Conversion Efficiency Glycoengineering

Hydrophilic PEG4 Linkers Eliminate Organic Co-Solvent Requirement and Reduce Aggregation Relative to Hydrophobic SMCC-DM1 Conjugates

The linker-drug SMCC-DM1 utilized in T-DM1 (Kadcyla®) is hydrophobic and requires a certain percentage of organic solvent such as dimethylacetamide (DMA) in the conjugation solution, limiting the manufacturing process to organic-solvent-compatible devices and adding extra costs [1]. During conjugation, the hydrophobicity of SMCC-DM1 also promotes ADC aggregation, which restricts the achievable DAR without compromising product quality [1][2]. In contrast, PEG-containing hydrophilic linkers—including the PEG4 spacer in DM1-PEG4-DBCO—increase aqueous solubility, reduce or eliminate organic solvent requirements, and enable higher DAR values without triggering aggregation or loss of antigen-binding affinity [2]. The introduction of the hydrophilic PEG4 spacer demonstrably reduces aggregation and precipitation during labeling reactions and minimizes steric hindrance [3].

ADC Aggregation Linker Hydrophilicity Manufacturing Compatibility

PEG4Mal-DM1 Conjugates Surpass SMCC-DM1 in Eradicating MDR1-Expressing Xenograft Tumors with Preserved Tolerability

Kovtun et al. (2010) demonstrated that antibody-maytansinoid conjugates prepared with the hydrophilic PEG4Mal linker were more potent in killing MDR1-expressing cancer cells in culture compared to conjugates made with the nonpolar SMCC linker [1]. Critically, in in vivo human xenograft models, PEG4Mal-linked DM1 conjugates were 'markedly more effective in eradicating MDR1-expressing human xenograft tumors than SMCC-linked conjugates while being tolerated similarly, thus showing an improved therapeutic index' [1]. The mechanistic basis is that the PEG4Mal-linked conjugates, upon intracellular processing, generate a cytotoxic metabolite that is better retained by MDR1-expressing cells than the metabolite from SMCC-linked conjugates [1].

Multidrug Resistance MDR1 Bypass In Vivo Xenograft Efficacy

DM1-PEG4-DBCO: Evidence-Backed Application Scenarios for ADC Research, Development, and Manufacturing


Site-Specific ADC Construction via Enzymatic Glycan Remodeling (GlyCLICK Platform)

DM1-PEG4-DBCO is the drug-linker of choice for the GlyCLICK enzymatic conjugation platform, which transforms conserved Fc-glycans on IgG antibodies into exactly two azide anchor points for SPAAC. As demonstrated by Duivelshof et al. (2020), this approach yields homogeneous ADCs with precisely DAR 2.0—eliminating the heterogeneity that plagues lysine- and cysteine-conjugated ADCs in both analytical characterization and pharmacokinetic consistency [1]. This scenario is ideal for ADC developers pursuing streamlined CMC strategies where DAR homogeneity is a critical quality attribute for regulatory filings.

Cell-Free Protein Synthesis for Rapid ADC Prototyping with Defined DAR 4

For research groups and CDMOs employing cell-free expression systems (Xpress CF+), DM1-PEG4-DBCO enables site-specific conjugation to pAMF residues incorporated at engineered positions. Zimmerman et al. (2016) demonstrated that dual light-chain and heavy-chain pAMF incorporation followed by DBCO-(PEG)4-DM1 conjugation achieves near-complete conjugation with DAR close to 4, a payload loading that 'is potentially more efficacious than its DAR 2 counterparts' [2]. This application is particularly suited to early-stage ADC screening where rapid turnover of multiple antibody-payload combinations is required without the burden of cell line development.

Dual-Payload ADC Engineering for Synergistic Cytotoxic Mechanisms

The >95% conversion efficiency demonstrated for DBCO-(PEG)4-DM1 in dual-payload ADC platforms [3] supports its use in constructing ADCs carrying two mechanistically distinct warheads (e.g., a microtubule inhibitor plus a DNA-alkylating agent). The bioorthogonality of SPAAC ensures that DM1-PEG4-DBCO does not cross-react with other conjugation handles, enabling precise stoichiometric control of both payloads on a single antibody species.

ADC Development Targeting MDR1-Overexpressing Resistant Tumors

Based on the established principle that PEG4-containing hydrophilic linkers enable DM1 ADCs to bypass MDR1-mediated drug efflux [4], DM1-PEG4-DBCO is a strategic choice for programs targeting tumor indications with documented MDR1/P-glycoprotein overexpression (e.g., relapsed ovarian, colorectal, and breast cancers). The PEG4 spacer confers the hydrophilicity required for the intracellular metabolite to evade MDR1 export, a differentiation from SMCC-DM1-based ADCs that are substrates for this resistance pump.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for DM1-PEG4-DBCO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.